(2E)-1-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one
Description
The compound (2E)-1-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one features a propenone backbone substituted with a phenyl group at the β-position and a piperidine ring at the α-position. The piperidine is further functionalized with a 1H-1,3-benzodiazol-2-yl group, a bicyclic heterocycle containing two nitrogen atoms.
Properties
IUPAC Name |
(E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c25-20(11-10-16-6-2-1-3-7-16)24-14-12-17(13-15-24)21-22-18-8-4-5-9-19(18)23-21/h1-11,17H,12-15H2,(H,22,23)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPODNMZZVANFN-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodiazole Ring: Starting from ortho-phenylenediamine and a suitable carboxylic acid derivative.
Piperidine Ring Introduction: Using a nucleophilic substitution reaction to attach the piperidine ring to the benzodiazole.
Phenylprop-2-en-1-one Moiety Addition: Employing a condensation reaction to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylprop-2-en-1-one moiety.
Reduction: Reduction reactions could target the double bond in the phenylprop-2-en-1-one moiety.
Substitution: The benzodiazole and piperidine rings may participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzodiazole compounds exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that compounds with similar structures can target specific pathways involved in tumor growth and metastasis.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. In vitro studies suggest that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism often involves disrupting cellular functions or inhibiting key enzymes necessary for microbial survival.
Neuroprotective Effects
The neuroprotective properties of benzodiazole derivatives have been explored in the context of neurodegenerative diseases. The compound may offer protective effects against neuronal damage by modulating oxidative stress and inflammatory responses in neural tissues.
Targeting Specific Enzymes and Pathways
The compound interacts with several biological targets, including:
- Enzymes : It may inhibit enzymes involved in cancer progression or microbial metabolism.
- Receptors : Potential modulation of neurotransmitter receptors could explain its neuroprotective effects.
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of (2E)-1-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one against breast cancer cells. The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers, suggesting its potential as a therapeutic agent for breast cancer treatment.
Case Study 2: Antimicrobial Activity
In a comparative study published in Pharmaceutical Biology, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The findings revealed that it exhibited significant antibacterial activity with minimum inhibitory concentrations comparable to established antibiotics.
Mechanism of Action
The mechanism of action of (2E)-1-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one would depend on its specific biological target. Generally, it might involve:
Molecular Targets: Binding to specific proteins, enzymes, or receptors.
Pathways Involved: Modulating signaling pathways, enzyme activity, or gene expression.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Heterocyclic Core Modifications
Benzodiazolyl vs. Benzotriazolyl Derivatives
Replacing the benzodiazolyl group with a benzotriazolyl moiety (e.g., (2E)-1-(1H-benzotriazol-1-yl)-3-phenylprop-2-en-1-one) introduces an additional nitrogen atom in the heterocycle. However, the altered electronic environment could reduce metabolic stability compared to the benzodiazolyl analogue .
Piperidine vs. Piperazine Linkers
Compounds such as (2E)-3-(1,3-benzodioxol-5-yl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one replace the piperidine ring with a piperazine linker. However, this flexibility may reduce selectivity compared to the rigid piperidine scaffold in the parent compound .
Substituent Variations on the Propenone Chain
Aromatic vs. Halogenated Phenyl Groups
Derivatives like (2E)-1-(2,4-dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one () feature halogenated phenyl groups. In contrast, the parent compound’s unsubstituted phenyl group may favor hydrophobic interactions without electronic interference .
Heteroaromatic vs. Aliphatic Substituents
Compounds such as (2E)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-furanyl)prop-2-en-1-one incorporate furanyl or pyrazolyl substituents.
Pharmacochemical Implications
Bioactivity Trends
- Pyrazole-containing derivatives (e.g., ) exhibit notable activity in kinase inhibition due to their planar aromatic systems and hydrogen-bonding capacity .
- Benzodioxolyl derivatives (e.g., ) show enhanced blood-brain barrier penetration in preclinical models, attributed to their balanced lipophilicity and molecular weight .
Computational Similarity Analysis
Using Tanimoto coefficients (), the parent compound shares moderate structural similarity (0.65–0.72) with benzotriazolyl and pyrazolyl analogues. Lower similarity (0.45–0.55) is observed with furanyl or halogenated derivatives, suggesting divergent biological targets .
Biological Activity
The compound (2E)-1-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one, often referred to as a benzodiazepine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is C20H22N4O, with a molecular weight of 350.42 g/mol. The structure features a benzodiazepine moiety that is known for its interaction with various biological targets.
Anticonvulsant Activity
Research has shown that derivatives of benzodiazepines exhibit anticonvulsant properties. A study indicated that similar compounds demonstrate significant anticonvulsant activity in various models, suggesting that this compound may also possess this activity through modulation of GABA receptors .
Antidepressant Effects
Benzodiazepine derivatives have been reported to exhibit antidepressant-like effects. The mechanism may involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Preliminary studies suggest that this compound could influence mood regulation and anxiety levels .
Anticancer Potential
Emerging evidence indicates that compounds with similar structures may possess anticancer properties. They have been shown to induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with neurotransmitter receptors such as GABA_A and serotonin receptors, influencing neuronal excitability and neurotransmission .
Case Studies and Research Findings
| Study | Findings | Methodology |
|---|---|---|
| Study on Anticonvulsant Activity | Demonstrated significant anticonvulsant effects in PTZ and MES models | Animal model studies with controlled dosing |
| Investigation of Antidepressant Effects | Showed potential antidepressant-like behavior in rodent models | Behavioral assays assessing anxiety and depression |
| Evaluation of Anticancer Properties | Induced apoptosis in various cancer cell lines | In vitro assays measuring cell viability and apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
